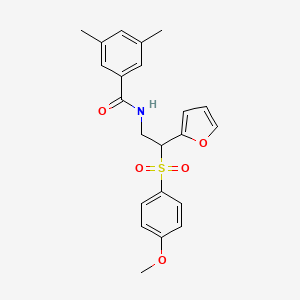

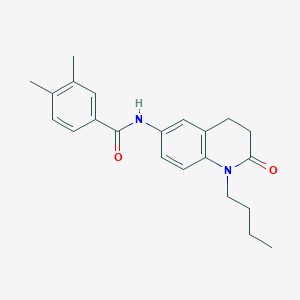

![molecular formula C13H13Cl2N3S B2488320 2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline CAS No. 320423-10-7](/img/structure/B2488320.png)

2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds featuring chloro, ethylsulfanyl, imidazolyl, and aniline groups are of significant interest in the development of materials with unique antimicrobial, antioxidant, and potentially other significant biochemical activities. The synthesis and characterization of these compounds contribute to our understanding of their chemical behaviors and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where specific functional groups react to form more complex molecules. For example, Schiff base formation through condensation of aldehydes with amines in the presence of solvents like methanol at room temperature is a common approach (Jayanna et al., 2012).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, NMR) are essential tools for determining the molecular structure of synthesized compounds. These analyses reveal the planarity, dihedral angles, and the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity (Su et al., 2013).

Chemical Reactions and Properties

Chemical properties such as reactivity towards other compounds, potential for cyclometalation, and the formation of specific functional groups through reactions like alkylbromination, thioesterification, and reduction are notable. These reactions can significantly alter the physical and chemical properties of the material (Cho et al., 2001).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are directly influenced by the molecular geometry and intermolecular forces present in the compound. Spectroscopic and theoretical investigations provide valuable data on these aspects, enhancing our understanding of how these compounds can be applied in various domains (Ceylan et al., 2016).

Chemical Properties Analysis

The chemical properties such as oxidation-reduction potential, susceptibility to hydrolysis, and interaction with biological molecules define the applications of these compounds. Research into the antimicrobial and antioxidant activities of similar compounds highlights the potential for their use in creating new therapeutic agents or materials with specific desired activities (Jayanna et al., 2012).

Scientific Research Applications

Antimicrobial Activity

- A study reported the synthesis and evaluation of compounds structurally similar to the given chemical, exhibiting significant antibacterial activity. These compounds included derivatives of N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin. These synthesized compounds showed excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).

Synthesis and Structural Analysis

- A study focused on the synthesis of triflumizole, a compound with a similar structure, and analyzed its crystal structure. This research contributed to understanding the molecular configurations and interactions within such compounds (Kim, Park, Shin, & Kim, 2010).

Derivatives Synthesis

- Research on the reactions of para-substituted anilines with various reagents led to the formation of several compounds, including imidazolines and dihydroquinazolines. This study showcases the chemical versatility and potential for creating a range of derivatives from similar base structures (Yunnikova & Ésenbaeva, 2016).

Antifungal Activity

- Another study synthesized derivatives of imidazole and evaluated their antifungal and antibacterial activities. These compounds, similar in structure to the chemical , did not show significant antibacterial activities but exhibited moderate antifungal activities (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).

Self-Aggregation Study

- A study on benzimidazole and triazole adducts, similar in structure, showed interesting self-aggregation properties. This research contributes to the understanding of the molecular behavior of such compounds in different environments (Sahay & Ghalsasi, 2019).

Reaction with Copper(ii) Chloride

- Research into the reaction of a compound structurally similar to the query with copper(ii) chloride revealed an unusual result, contributing to the knowledge of how such chemicals interact with metal ions (Yudina, Mazhuga, Beloglazkina, Yudin, Rodin, & Zyk, 2011).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of imidazole and dichloroaniline , both of which have been found in various biologically active compounds . .

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors , and dichloroanilines are used in the production of dyes and herbicides .

Biochemical Pathways

Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Dichloroanilines are used in the production of dyes and herbicides , suggesting they may affect pathways related to these functions.

Result of Action

For example, some imidazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .

properties

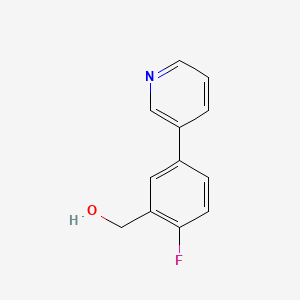

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVZCDRSNBWNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)

![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)

![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)